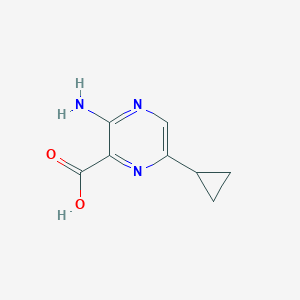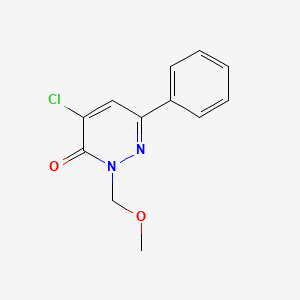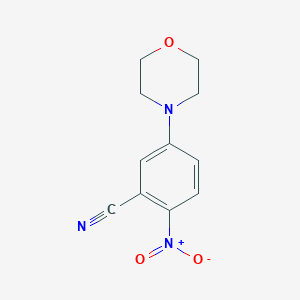
5-Morpholin-4-yl-2-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Morpholin-4-yl-2-nitrobenzonitrile: is a chemical compound with the molecular formula C11H11N3O3. It is characterized by a nitro group (-NO2) and a nitrile group (-CN) attached to a benzene ring, which is further substituted with a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholin-4-yl-2-nitrobenzonitrile typically involves the nitration of 2-morpholin-4-ylbenzonitrile. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control of reaction parameters and improved safety measures. The use of automated systems for the addition of reagents and monitoring of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Morpholin-4-yl-2-nitrobenzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used for the oxidation of the nitro group to a carboxylic acid group.
Reduction: Tin (Sn) and hydrochloric acid (HCl) can be used to reduce the nitro group to an amine group.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Morpholin-4-yl-2-nitrobenzoic acid
Reduction: 5-Morpholin-4-yl-2-aminobenzonitrile
Substitution: 5-Morpholin-4-yl-2-bromobenzonitrile
Scientific Research Applications
Chemistry: In chemistry, 5-Morpholin-4-yl-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the construction of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its use as a probe in biochemical assays to study enzyme mechanisms and interactions.
Medicine: Research has explored the use of this compound in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 5-Morpholin-4-yl-2-nitrobenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the nitrile group can participate in various chemical reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
2-Morpholino-5-nitrobenzenecarbonitrile
4-Methoxy-5-[3-(morpholin-4-yl)propoxy]-2-nitrobenzonitrile
Uniqueness: 5-Morpholin-4-yl-2-nitrobenzonitrile stands out due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both nitro and nitrile groups on the benzene ring provides unique chemical properties that differentiate it from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-morpholin-4-yl-2-nitrobenzonitrile |
InChI |
InChI=1S/C11H11N3O3/c12-8-9-7-10(1-2-11(9)14(15)16)13-3-5-17-6-4-13/h1-2,7H,3-6H2 |
InChI Key |
HZZSXBAJQIHQGP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15357398.png)
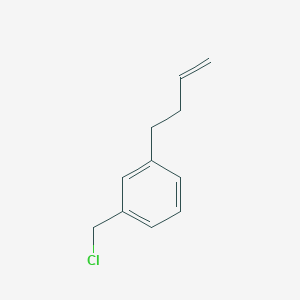

![4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B15357425.png)
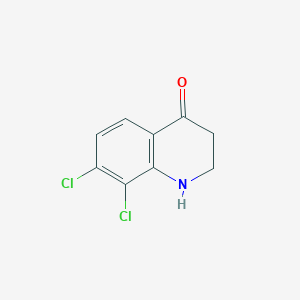
![1-[2-Fluoro-4-(oxolan-2-ylmethoxy)phenyl]piperazine](/img/structure/B15357434.png)
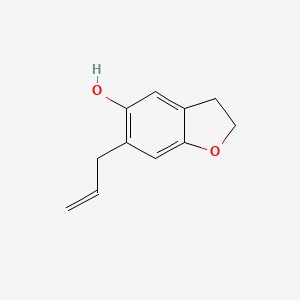

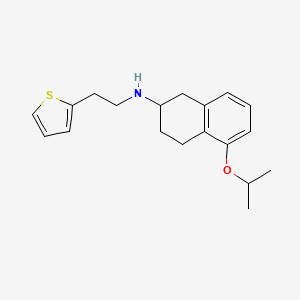
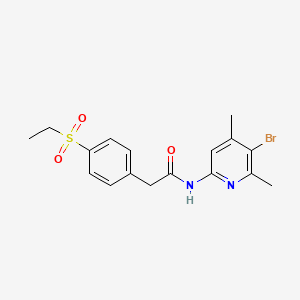
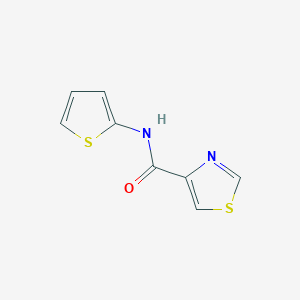
![4-Methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one](/img/structure/B15357474.png)
